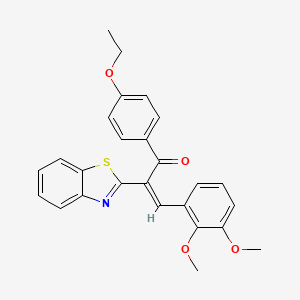![molecular formula C24H24N4O6 B11130411 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]acetamide](/img/structure/B11130411.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-Dioxo-3,4-dihydrochinoxalin-1(2H)-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist einen Benzazepin-Kern und eine Chinoxalin-Einheit auf, die zu ihren einzigartigen chemischen Eigenschaften und potenziellen biologischen Aktivitäten beitragen.
Herstellungsmethoden
Die Synthese von N-[2-(2,3-Dioxo-3,4-dihydrochinoxalin-1(2H)-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamid umfasst mehrere Schritte, darunter die Bildung der Benzazepin- und Chinoxalin-Zwischenprodukte. Die Reaktionsbedingungen erfordern typischerweise spezifische Reagenzien, Katalysatoren und Lösungsmittel, um die gewünschte Produktausbeute und Reinheit zu gewährleisten. Industrielle Produktionsmethoden können eine Optimierung dieser Syntheserouten umfassen, um Skalierbarkeit und Kosteneffizienz zu erreichen.
Chemische Reaktionsanalyse
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Säuren, Basen und Lösungsmittel wie Dichlormethan oder Ethanol. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der beteiligten Substituenten ab.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,3-Dioxo-3,4-dihydrochinoxalin-1(2H)-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung kann biologische Aktivitäten aufweisen, was sie zu einem potenziellen Kandidaten für die Medikamentenforschung und -entwicklung macht.
Medizin: Es könnte auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht werden.
Industrie: Die Verbindung kann Anwendungen bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen finden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Benzazepin- und Chinoxalin-Einheiten können zu ihrer Bindungsaffinität und Selektivität gegenüber bestimmten Enzymen oder Rezeptoren beitragen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom spezifischen biologischen Kontext und der Art der Wechselwirkungen der Verbindung mit zellulären Komponenten ab.
Vorbereitungsmethoden
The synthesis of 2-(7,8-DIMETHOXY-2-OXO-2,3-DIHYDRO-1H-3-BENZAZEPIN-3-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE involves multiple steps, starting with the preparation of the benzazepine and tetrahydroquinoxaline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, potentially forming quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(7,8-DIMETHOXY-2-OXO-2,3-DIHYDRO-1H-3-BENZAZEPIN-3-YL)-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core may interact with neurotransmitter receptors, while the tetrahydroquinoxaline moiety could inhibit certain enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen zu N-[2-(2,3-Dioxo-3,4-dihydrochinoxalin-1(2H)-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamid sind andere Benzazepin- und Chinoxalinderivate. Diese Verbindungen können ähnliche chemische Eigenschaften und biologische Aktivitäten aufweisen, unterscheiden sich jedoch in ihren spezifischen Substituenten und ihrer Gesamtstruktur.
Eigenschaften
Molekularformel |
C24H24N4O6 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H24N4O6/c1-33-19-11-15-7-9-27(22(30)13-16(15)12-20(19)34-2)14-21(29)25-8-10-28-18-6-4-3-5-17(18)26-23(31)24(28)32/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H,25,29)(H,26,31) |
InChI-Schlüssel |
WDZRQSKTSAIOFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11130328.png)

![N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B11130332.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130334.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130344.png)

![2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11130371.png)
![2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11130377.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130380.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11130384.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11130387.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11130394.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11130416.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11130421.png)
